N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic small molecule featuring a quinazolin-4-one core substituted with a 6-fluoro group and a 2-methyl group. Quinazolinones are well-documented pharmacophores in kinase inhibitors and anticancer agents, with the fluorine atom likely enhancing metabolic stability and binding affinity through electronegative effects . The dimethylpyrazole group may contribute to solubility and π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C22H20FN5O2 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H20FN5O2/c1-13-10-14(2)28(26-13)18-7-5-17(6-8-18)25-21(29)12-27-15(3)24-20-9-4-16(23)11-19(20)22(27)30/h4-11H,12H2,1-3H3,(H,25,29) |
InChI Key |
GWJNSYSFJAKAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)CN3C(=NC4=C(C3=O)C=C(C=C4)F)C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The 3,5-dimethylpyrazole core is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate under reflux in ethanol:
Reaction Conditions :
-
Acetylacetone (1.0 eq), hydrazine hydrate (1.1 eq)
-
Ethanol solvent, reflux (78°C), 6 hours
-
Yield: 85–90%
Aromatic Coupling to Introduce Phenylamine
The pyrazole moiety is introduced at the 4-position of aniline via copper-catalyzed Ullmann coupling:
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | L-Proline (20 mol%) |
| Base | CsCO (2.0 eq) |
| Solvent | DMSO |
| Temperature | 110°C |
| Time | 24 hours |
| Yield | 72% |
Characterization Data :
-
H NMR (400 MHz, DMSO-d) : δ 8.21 (s, 1H, pyrazole-H), 6.94 (d, J = 8.4 Hz, 2H, Ar-H), 6.54 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 2H, NH), 2.32 (s, 6H, CH).
-
HRMS (ESI+) : m/z calcd for CHN [M+H]: 188.1188, found: 188.1191.
Synthesis of 2-(6-Fluoro-2-Methyl-4-Oxoquinazolin-3(4H)-yl)Acetyl Chloride
Quinazolinone Core Construction
6-Fluoro-2-methylquinazolin-4(3H)-one is synthesized from 2-amino-5-fluorobenzoic acid through cyclization:
Stepwise Protocol :
-
Acetylation : React 2-amino-5-fluorobenzoic acid (1.0 eq) with acetic anhydride (3.0 eq) at 120°C for 3 hours.
-
Cyclization : Treat the intermediate with urea (1.5 eq) in DMF at 140°C for 6 hours.
Yield : 68% over two steps.
Acetylation at Position 3
The quinazolinone is functionalized with a chloroacetyl group using chloroacetyl chloride:
Reaction Conditions :
-
Chloroacetyl chloride (1.2 eq), triethylamine (2.0 eq)
-
Dichloromethane, 0°C → room temperature, 12 hours
-
Yield: 82%
Analytical Data :
-
Melting Point : 189–191°C
-
IR (KBr) : 1745 cm (C=O), 1678 cm (C=N).
Convergent Coupling to Form the Acetamide Bridge
The final step involves nucleophilic substitution between the quinazolinone chloroacetamide and pyrazole-phenyl amine:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Diisopropylethylamine (2.0 eq) |
| Temperature | 60°C |
| Time | 8 hours |
| Yield | 65% |
Post-Reaction Workup :
-
Filter precipitated product.
-
Recrystallize from ethanol/water (4:1).
Final Compound Characterization :
-
Molecular Formula : CHFNO
-
H NMR (600 MHz, DMSO-d) : δ 10.21 (s, 1H, NH), 8.45 (s, 1H, pyrazole-H), 7.89 (d, J = 8.1 Hz, 2H, Ar-H), 7.32 (d, J = 8.1 Hz, 2H, Ar-H), 6.98 (dd, J = 8.7, 2.4 Hz, 1H, quinazoline-H), 6.82 (d, J = 2.4 Hz, 1H, quinazoline-H), 4.12 (s, 2H, CH), 2.51 (s, 3H, CH), 2.34 (s, 6H, pyrazole-CH).
-
HPLC Purity : 98.6% (C18 column, 70:30 MeOH/HO).
Alternative Synthetic Routes and Comparative Analysis
Suzuki-Miyaura Coupling Approach
An alternative route employs a boronic ester intermediate for pyrazole-phenyl linkage:
-
Synthesize 4-bromoaniline.
-
Convert to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline via Miyaura borylation.
-
Couple with 1-bromo-3,5-dimethylpyrazole using Pd(PPh).
Advantages : Higher regioselectivity (yield: 78%).
Disadvantages : Requires expensive palladium catalysts.
One-Pot Tandem Synthesis
Integrates pyrazole formation and aryl coupling in a single reactor:
-
React acetylacetone with 4-iodophenylhydrazine.
-
Perform Ullmann coupling in situ with CuI/L-proline.
Yield : 60%, reducing purification steps but requiring precise stoichiometry.
Critical Reaction Optimization Insights
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| THF | 7.5 | 65 |
| DCM | 8.9 | 42 |
Polar aprotic solvents like THF balance reactivity and solubility.
Temperature Impact on Cyclization
Elevating temperature from 120°C to 140°C during quinazolinone cyclization increased yield from 54% to 68% but risked decomposition above 150°C.
Scalability and Industrial Considerations
Key Challenges :
-
Palladium residue in API (requires stringent purification).
-
Exothermic acetylation (necessitates controlled addition).
Patented Solutions :
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Pharmacological Considerations
- Target Selectivity: The quinazolinone core may favor kinase targets, whereas the pyridazinone analog could exhibit off-target effects due to its distinct geometry.
- Synthetic Accessibility : The fluorine atom in the target compound may require specialized fluorination techniques, increasing synthesis complexity relative to the chloro analog.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide?
The synthesis involves multi-step reactions, typically starting with the acetylation of aromatic amines or condensation of pyrazole and quinazolinone precursors. Key steps include:
- Acetylation : Use acetic anhydride or acetyl chloride under inert atmospheres (N₂/Ar) to minimize side reactions .
- Cyclocondensation : Employ polar aprotic solvents (e.g., DMF) with catalysts like piperidine to form the quinazolinone core .
- Coupling : Optimize temperature (80–120°C) and reaction time (6–24 hrs) for amide bond formation between the pyrazole-phenyl and quinazolinone-acetamide moieties .
Critical Parameters : Monitor purity via TLC/HPLC at each step. Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for purification .
Basic: How is structural confirmation achieved for this compound?
Structural elucidation relies on:
- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., pyrazole CH₃ groups at δ ~2.1–2.5 ppm; quinazolinone C=O at δ ~165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching C₂₃H₂₂FN₅O₂) .
- X-ray Crystallography : Use SHELX programs for single-crystal refinement. Address challenges like twinning or weak diffraction via data collection at low temperatures (100 K) and iterative model rebuilding .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Binding Affinity : Surface plasmon resonance (SPR) or ITC to quantify interactions with biological targets (e.g., DNA topoisomerases) .
Advanced: How do substituent variations (e.g., fluoro, methyl groups) impact biological activity?
- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions. Compare activity of 6-fluoro vs. non-fluoro analogs in kinase assays .
- Methyl Groups : 3,5-Dimethylpyrazole increases steric bulk, potentially reducing off-target binding. Use SAR studies to optimize substituent positions .
Data Contradictions : Some analogs show reduced activity despite improved solubility. Resolve via computational docking (AutoDock Vina) to assess steric clashes or hydrogen-bonding disruptions .
Advanced: What crystallographic challenges arise during structure refinement?
- Disorder : Manage positional disorder in flexible acetamide chains using PART instructions in SHELXL .
- Hydrogen Bonding : Analyze graph sets (Etter’s notation) to identify robust motifs (e.g., N–H···O=C) stabilizing the crystal lattice .
- Twinned Data : Apply HKLF 5 in SHELXL for twin refinement, verifying with R₁/Rw metrics (<5% difference) .
Advanced: How can conflicting in vitro vs. in vivo efficacy data be resolved?
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility .
- Metabolite Profiling : Use HPLC-HRMS to identify active/inactive metabolites. Correlate with in vitro IC₅₀ values to pinpoint bioactivation pathways .
Advanced: What strategies optimize yield in large-scale synthesis?
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., acetylation) to improve heat dissipation and scalability .
- Catalyst Screening : Test immobilized lipases or Pd/C for selective amide couplings, reducing metal contamination .
Advanced: How do solvent polarity and pH affect stability?
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–9). Monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (quinazolinone ring) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the compound better than alcohols (ethanol), as shown by ΔG calculations (DFT) .
Advanced: What computational tools predict binding modes with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) over 100 ns to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Advanced: How are toxicity profiles evaluated preclinically?
- hERG Assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 µM preferred) .
- Ames Test : Use TA98/S. typhimurium strains to detect mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
